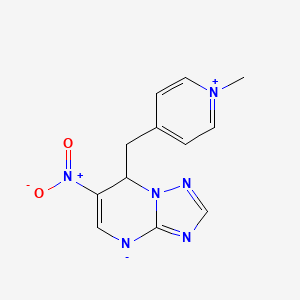![molecular formula C23H20N2O5 B4293971 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4293971.png)
2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide
Vue d'ensemble
Description
2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide, also known as DBeQ, is a small molecule inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the folding and stabilization of many client proteins, including oncogenic signaling proteins. DBeQ has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Mécanisme D'action
2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide binds to the ATP-binding site of Hsp90 and disrupts the chaperone function of the protein. This leads to the destabilization and degradation of many client proteins, including oncogenic signaling proteins and disease-associated proteins.
Biochemical and Physiological Effects:
2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide reduces the accumulation of misfolded proteins and improves neuronal survival. 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide is its specificity for Hsp90, which reduces the potential for off-target effects. However, 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has a relatively low potency compared to other Hsp90 inhibitors, which may limit its efficacy in certain applications. Additionally, 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for research on 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide. One area of interest is the development of more potent analogs of 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide in cancer patients. Additionally, there is potential for the use of 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide in combination with other cancer therapies or in the treatment of other diseases, such as viral infections.
Applications De Recherche Scientifique
2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer, Hsp90 is overexpressed and plays a critical role in the stabilization and function of many oncogenic signaling proteins. 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has been shown to inhibit the growth and proliferation of cancer cells by disrupting the function of Hsp90 and its client proteins. In neurodegenerative diseases, Hsp90 has been implicated in the misfolding and aggregation of disease-associated proteins, such as tau in Alzheimer's disease. 2-{[4-(3,5-dimethoxybenzoyl)benzoyl]amino}benzamide has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival in preclinical models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[[4-(3,5-dimethoxybenzoyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-17-11-16(12-18(13-17)30-2)21(26)14-7-9-15(10-8-14)23(28)25-20-6-4-3-5-19(20)22(24)27/h3-13H,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQYQDSVHWHTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B4293898.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4293899.png)

![6-amino-3-(2,4-diethoxyphenyl)-4-(3,4-diethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293920.png)
![2-(4-fluorophenyl)-4-{[(2-phenylethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4293926.png)
![4-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4293929.png)
![N-ethyl-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B4293937.png)
![4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B4293939.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B4293952.png)
![3-(4-chlorobenzyl)-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4293957.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4293965.png)
![1,3-bis[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4293969.png)

![ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4293980.png)